molecular formula C23H24N4O3 B2509624 N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1185082-72-7

N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2509624
CAS No.: 1185082-72-7
M. Wt: 404.47
InChI Key: DOWAIGTWWHBXOJ-UHFFFAOYSA-N
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Description

The compound N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The core structure includes a pyrimido[5,4-b]indol-4-one system, an 8-methyl group, and a propanamide side chain. The 2-ethoxyphenylmethyl substituent on the amide nitrogen distinguishes it from other analogs in the literature .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-19-7-5-4-6-16(19)13-24-20(28)10-11-27-14-25-21-17-12-15(2)8-9-18(17)26-22(21)23(27)29/h4-9,12,14,26H,3,10-11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWAIGTWWHBXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication in infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidoindole-based propanamide derivatives and their structural/physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Pyrimido[5,4-b]indol-4-one 8-methyl, N-(2-ethoxyphenylmethyl) C21H22N4O3* 378.43* Ethoxy group enhances lipophilicity; potential for improved membrane permeability.
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide (CAS 1105212-33-6) Pyrimido[5,4-b]indol-4-one 8-methyl, N-(3-methylphenyl) C21H20N4O2 360.41 Lower molecular weight; methyl group may reduce solubility.
N-[2-(4-chlorophenyl)ethyl]-3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Pyrimido[5,4-b]indol-4-one 8-fluoro, N-[2-(4-chlorophenyl)ethyl] C22H20ClFN4O2 426.87 Fluorine and chlorine substituents enhance electronegativity; potential bioactivity.
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indol-4-one 3-methoxyphenyl, sulfanyl bridge, N-(4-ethylphenyl) C28H26N4O3S 498.59 Sulfanyl group introduces polarity; higher molecular weight.
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide Pyrimido[5,4-b]indol-4-one 8-methyl, 3-(4-methoxyphenylmethyl), N-(4-methylphenylmethyl) C31H30N4O3 506.60 Bulky substituents may hinder pharmacokinetics but improve target specificity.

Key Observations:

Substituent Effects: Ethoxy vs. Halogenation: Fluorine (CAS 1105248-70-1) and chlorine () substituents improve metabolic stability and binding affinity in medicinal chemistry applications .

Structural Modifications: Sulfanyl Bridges: The sulfanyl-containing analog () exhibits higher polarity, which may influence solubility and receptor interactions .

Thermal Properties :

  • Pyrimidoindole derivatives generally exhibit melting points between 134–178°C (e.g., ), suggesting moderate thermal stability suitable for pharmaceutical formulation .

Research Implications

  • Central Nervous System (CNS) Disorders : Lipophilic substituents (e.g., ethoxy, methyl) may enhance brain permeability .
  • Anticancer Agents: Pyrimidoindole cores are known for kinase inhibition, as seen in structurally related compounds .

Further studies should focus on synthesizing the target compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to these analogs.

Biological Activity

N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound notable for its potential biological activities. This compound belongs to the pyrimidoindole class and has garnered interest in medicinal chemistry due to its unique structural features and promising therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2C_{22}H_{24}N_4O_2, with a molecular weight of approximately 376.45 g/mol. The compound features an ethoxy-substituted phenyl ring and a pyrimidoindole core, which are believed to enhance its solubility and bioavailability compared to similar compounds.

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight376.45 g/mol
StructurePyrimidoindole core with ethoxy substitution

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially influencing their activity and leading to therapeutic effects.
  • Receptor Binding : Interaction studies suggest that this compound binds to various receptors, which could mediate its biological effects.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains. For instance:

  • Antibacterial Activity : The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
  • Biofilm Formation Inhibition : Research indicates that it may prevent biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.

Case Studies

A notable case study involved the evaluation of similar pyrimidoindole derivatives against biofilms formed by Staphylococcus aureus and Escherichia coli. These studies revealed that compounds with structural similarities to this compound demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM for various bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds in its class, a comparative analysis was conducted:

Compound NameMIC (μM) against S. aureusMIC (μM) against E. coli
N-(2-Ethoxyphenyl)methyl derivative0.561.20
Similar pyrimidoindole derivative A1.001.50
Similar pyrimidoindole derivative B0.752.00

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